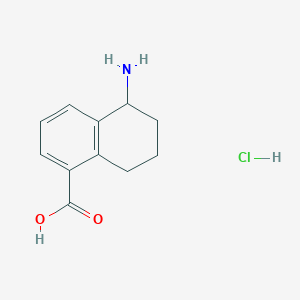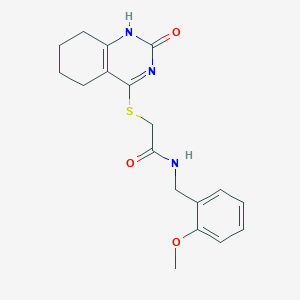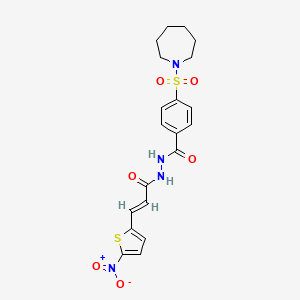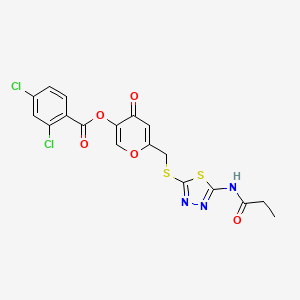![molecular formula C22H17ClFN3O3S B2516034 N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide CAS No. 1252911-00-4](/img/structure/B2516034.png)
N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide" is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin compounds involves multiple steps, including the reaction of uracil derivatives with chloromethylated thiophenes followed by further functionalization with chloroacetamide derivatives . Another related synthesis pathway includes the condensation of substituted benzoic acids with ethane-1,2-diamine derivatives, which are themselves prepared from chlorinated thieno[3,2-d]pyrimidin intermediates . These methods suggest that the synthesis of the compound would also involve multi-step reactions, possibly starting with a fluorophenyl-substituted uracil reacting with a chloromethylated thiophene, followed by acylation with a chlorophenyl acetamide.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography, NMR, and IR spectroscopy . Density functional theory (DFT) calculations have been used to optimize geometric bond lengths and angles, which are compared with experimental X-ray diffraction values . These techniques would likely be applicable in determining the molecular structure of the compound , providing insights into its conformational behavior and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of thieno[3,2-d]pyrimidin compounds can be inferred from docking studies, which suggest how these molecules might interact with biological targets . The presence of chloro and fluoro substituents in the compound implies potential reactivity in nucleophilic substitution reactions, which could be relevant in its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure and substituents . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insights into the compound's reactivity and potential as a drug candidate . The intermolecular interactions within the crystal structure can be analyzed using Hirshfeld surface analysis, which would also be relevant for the compound .
Relevant Case Studies
The related compounds have been studied for their antiproliferative activity against various cancer cell lines, showing promising results . The compound , with its similar structural features, may also possess anticancer activity, which could be explored through biological assays and molecular docking studies to predict its interaction with biological targets.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of related compounds involves complex organic reactions aimed at exploring chemical properties and enhancing the understanding of chemical reactivity. For instance, Abdel-rahman, Awad, and Bakhite (1992) described the synthesis of thienoquinoline derivatives, showcasing methodologies that could be relevant for compounds with similar structural complexities (A. Abdel-rahman, I. Awad, & E. A. Bakhite, 1992). These synthetic routes often involve multiple steps, including cyclization, substitution, and functionalization reactions, to achieve the desired molecular architecture.
Additionally, the crystal structure analysis of related compounds provides insights into the molecular conformation, intermolecular interactions, and potential binding mechanisms. For example, Kang, Kim, Park, and Kim (2015) conducted a study on the crystal structure of a pyrimidine fungicide, offering a glimpse into the structural intricacies that could be paralleled in the compound of interest (Gihaeng Kang, Jineun Kim, Hyunjin Park, & Tae Ho Kim, 2015).
Biological Implications
The evaluation of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects, is another significant area of application for these compounds. Research by Hafez and El-Gazzar (2017) on thienopyrimidine derivatives revealed potent anticancer activities against various human cancer cell lines, indicating the therapeutic potential of such compounds (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017). Similarly, compounds synthesized for their affinity towards specific biological targets, such as the peripheral benzodiazepine receptors, have been highlighted by Fookes et al. (2008), underscoring the relevance in neurodegenerative disease research (C. Fookes et al., 2008).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O3S/c1-25(16-7-4-6-15(23)11-16)19(28)13-26-18-9-10-31-20(18)21(29)27(22(26)30)12-14-5-2-3-8-17(14)24/h2-11,18,20H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWCKPFTMZCBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)
![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)

![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)

![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)



![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)

